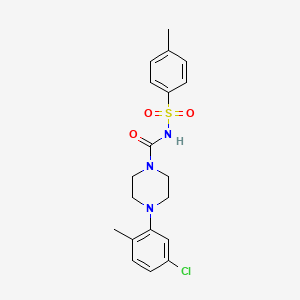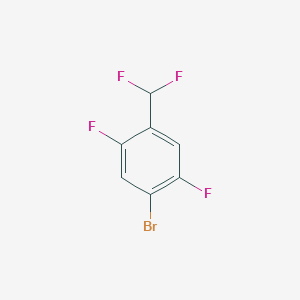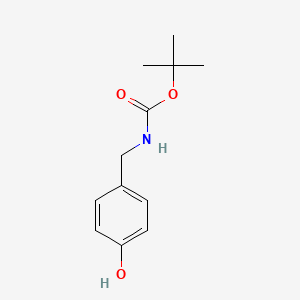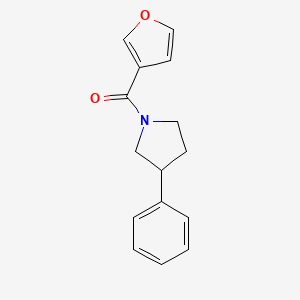
(4-(5-Chloro-2-methylphenyl)piperazinyl)-N-((4-methylphenyl)sulfonyl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a complex organic molecule that contains a piperazine ring, which is a common feature in many pharmaceutical drugs. The presence of the sulfonyl group and the chloro-methylphenyl group suggests that this compound could have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The piperazine ring could potentially form hydrogen bonds with other molecules, while the sulfonyl group is typically quite polar .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the sulfonyl group, which is typically quite reactive. The chloro group on the phenyl ring could also potentially undergo substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the sulfonyl group could make the compound quite polar, while the piperazine ring could potentially form hydrogen bonds with other molecules .Scientific Research Applications
Enantioselective Catalysis
The compound's derivatives, specifically l-Piperazine-2-carboxylic acid derived N-formamides, have shown significant potential as enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines. These catalysts are particularly effective due to the arene sulfonyl group's role in achieving high enantioselectivity, leading to high yields (up to 99%) and enantioselectivities (up to 97%) across a range of substrates, including both aromatic and aliphatic ketimines. This application highlights the compound's role in synthesizing enantiomerically pure products, which is crucial in pharmaceuticals and materials science (Zhouyu Wang et al., 2006).
Anticancer Potential
A series of polyfunctional substituted 1,3-thiazoles, including derivatives with a piperazine substituent at C2, were evaluated for their anticancer activity across various cancer cell lines such as lungs, kidneys, CNS, ovaries, prostate, breast cancer, epithelial cancer, leukemia, and melanoma. The study identified compounds displaying significant effectiveness, suggesting the potential of these derivatives in developing new anticancer therapies (Kostyantyn Turov, 2020).
Analytical Applications
The compound's structural analogs have been employed in the development of nonaqueous capillary electrophoresis methods for separating imatinib mesylate and related substances. This application demonstrates the compound's relevance in analytical chemistry, particularly in quality control processes for pharmaceuticals, by enabling precise separation and identification of drug components and impurities (Lei Ye et al., 2012).
properties
IUPAC Name |
4-(5-chloro-2-methylphenyl)-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O3S/c1-14-3-7-17(8-4-14)27(25,26)21-19(24)23-11-9-22(10-12-23)18-13-16(20)6-5-15(18)2/h3-8,13H,9-12H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQADWDYJBMZGER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(5-Chloro-2-methylphenyl)piperazinyl)-N-((4-methylphenyl)sulfonyl)formamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[(Chloroacetyl)amino]methyl}benzoic acid](/img/structure/B2804981.png)




![1-[2-(3-Fluorophenyl)-2-methoxyethyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2804991.png)

![2-[4-(Trifluoromethyl)piperidin-1-yl]acetamide](/img/structure/B2804994.png)
![Tert-butyl 1-[[4-fluoro-3-(prop-2-enoylamino)phenyl]carbamoyl]-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B2804995.png)

![4-{[(3'-fluorobiphenyl-4-yl)sulfonyl]amino}-N-(4-methoxyphenyl)benzamide](/img/structure/B2804997.png)


![N-benzyl-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2805004.png)